molecular formula C11H12BrNO2 B12866177 Methyl 2-(6-bromoindolin-2-yl)acetate

Methyl 2-(6-bromoindolin-2-yl)acetate

Katalognummer: B12866177
Molekulargewicht: 270.12 g/mol
InChI-Schlüssel: GWIBHVKNWNFYJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(6-bromoindolin-2-yl)acetate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromoindolin-2-yl)acetate typically involves the reaction of 6-bromoindole with methyl bromoacetate in the presence of a base. One common method is to use a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, which involves the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts, solvents, and purification methods are critical factors in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(6-bromoindolin-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can modify the functional groups on the indole ring .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(6-bromoindolin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-(6-bromoindolin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom can influence its binding affinity and reactivity. The indole ring can interact with various enzymes and receptors, potentially modulating biological pathways. Detailed studies on its mechanism of action are essential to understand its effects fully .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(6-bromonaphthalen-2-yl)acetate
  • Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
  • 2-Indolinone-based bis-1,2,3-triazole derivatives

Uniqueness

Its structure allows for various modifications, making it a versatile compound in synthetic chemistry .

Eigenschaften

Molekularformel

C11H12BrNO2

Molekulargewicht

270.12 g/mol

IUPAC-Name

methyl 2-(6-bromo-2,3-dihydro-1H-indol-2-yl)acetate

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)6-9-4-7-2-3-8(12)5-10(7)13-9/h2-3,5,9,13H,4,6H2,1H3

InChI-Schlüssel

GWIBHVKNWNFYJJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1CC2=C(N1)C=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.